molecular formula C18H17NO2S3 B2592634 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(methylthio)benzamide CAS No. 1421456-71-4

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2592634
CAS No.: 1421456-71-4
M. Wt: 375.52
InChI Key: ZMMDULGBNALOBP-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C18H17NO2S3 and its molecular weight is 375.52. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis

Research has demonstrated the utility of benzoylisothiocyanates for the chemoselective N-benzoylation of aminophenols, leading to the production of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. This method highlights the synthetic versatility of benzamide derivatives in creating biologically relevant compounds (Tarjeet Singh, R. Lakhan, & G. S. Singh, 2017).

Antifungal Agents

The synthesis of new benzamide derivatives with potential antifungal properties has been explored. Compounds such as 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its derivatives have been prepared and screened for their antifungal activity, indicating the relevance of benzamide structures in developing antifungal agents (B. Narayana et al., 2004).

Histone Deacetylase Inhibitors

A novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been designed, synthesized, and evaluated as histone deacetylase inhibitors. These compounds, especially the thiophene substituted derivatives, showed significant antiproliferative activity and the ability to induce cell-cycle arrest, demonstrating the potential therapeutic applications of benzamide derivatives in cancer treatment (J. Jiao et al., 2009).

Antioxidant Activity

Studies on benzothiazole and thiourea derivatives have shown their ability to exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions. Specifically, the evaluation of new benzothiazole derivatives has revealed their potential in inactivating reactive chemical species through antioxidant activity, suggesting the importance of such structures in developing therapeutic agents (Laura C. Cabrera-Pérez et al., 2016).

Alzheimer's Disease Phenotypes

The development of 5-aroylindolyl-substituted hydroxamic acids, including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, has shown promising results in selectively inhibiting histone deacetylase 6 (HDAC6). These compounds have been effective in decreasing phosphorylation and aggregation of tau proteins and showing neuroprotective activity, highlighting their potential as treatments for Alzheimer's disease (Hsueh-Yun Lee et al., 2018).

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S3/c1-22-14-6-3-2-5-13(14)18(21)19-11-12-8-9-16(24-12)17(20)15-7-4-10-23-15/h2-10,17,20H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMDULGBNALOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.